REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)([C:8]#[N:9])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([CH2:8][NH2:9])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.544 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)(C#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.205 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sodium sulfate decehydrate
|
Type
|
STIRRING
|
Details
|
This was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for 2 more hours
|
Type
|
ADDITION
|
Details
|
Celite was added
|
Type
|
FILTRATION
|
Details
|
the paste was filtered on Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)(C1=NC=CC=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.518 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |